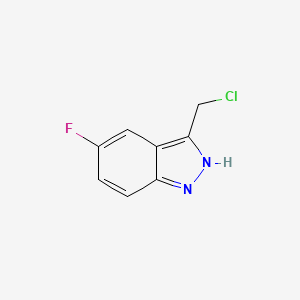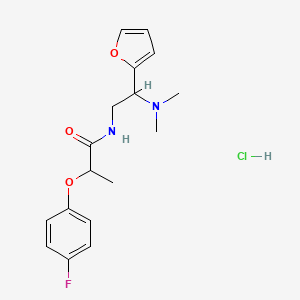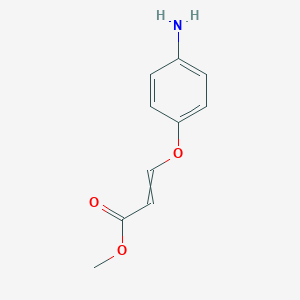
Methyl 3-(4-aminophenoxy)prop-2-enoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 3-(4-aminophenoxy)prop-2-enoate is an organic compound with the molecular formula C10H11NO3 It is a derivative of cinnamic acid and features an aminophenoxy group attached to a propenoate moiety
准备方法
Synthetic Routes and Reaction Conditions
Methyl 3-(4-aminophenoxy)prop-2-enoate can be synthesized through several methods. One common approach involves the reaction of 4-aminophenol with methyl 3-bromoprop-2-enoate in the presence of a base such as potassium carbonate. The reaction typically occurs in a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product.
化学反应分析
Types of Reactions
Methyl 3-(4-aminophenoxy)prop-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine or reduce the double bond in the propenoate moiety.
Substitution: Nucleophilic substitution reactions can occur at the aminophenoxy group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) with a palladium catalyst are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction may produce amines or saturated esters. Substitution reactions can lead to a variety of functionalized derivatives.
科学研究应用
Methyl 3-(4-aminophenoxy)prop-2-enoate has several scientific research applications:
Chemistry: It is used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It is used in the production of polymers and materials with specific properties, such as enhanced thermal stability or conductivity.
作用机制
The mechanism of action of methyl 3-(4-aminophenoxy)prop-2-enoate involves its interaction with molecular targets such as enzymes or receptors. The aminophenoxy group can form hydrogen bonds or electrostatic interactions with active sites, while the propenoate moiety may participate in conjugation or electron transfer processes. These interactions can modulate the activity of the target molecules, leading to various biological effects.
相似化合物的比较
Similar Compounds
Methyl 3-(4-methoxyphenyl)prop-2-enoate: This compound has a methoxy group instead of an amino group, leading to different chemical and biological properties.
Methyl 3-(3-methylphenyl)prop-2-enoate: The presence of a methyl group in the meta position affects the compound’s reactivity and interactions.
Methyl 3-(4-hydroxyphenyl)prop-2-enoate: The hydroxy group provides different hydrogen bonding capabilities compared to the amino group.
Uniqueness
Methyl 3-(4-aminophenoxy)prop-2-enoate is unique due to the presence of the aminophenoxy group, which imparts specific reactivity and interaction profiles. This makes it valuable in applications where selective binding or reactivity is required, such as in the design of enzyme inhibitors or functional materials.
属性
CAS 编号 |
917872-70-9 |
|---|---|
分子式 |
C10H11NO3 |
分子量 |
193.20 g/mol |
IUPAC 名称 |
methyl 3-(4-aminophenoxy)prop-2-enoate |
InChI |
InChI=1S/C10H11NO3/c1-13-10(12)6-7-14-9-4-2-8(11)3-5-9/h2-7H,11H2,1H3 |
InChI 键 |
NSOUOEIKVOFCDH-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C=COC1=CC=C(C=C1)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-{2-Oxo-2-[2-(trifluoromethyl)phenyl]ethyl}cyclohept-2-en-1-one](/img/structure/B12628646.png)
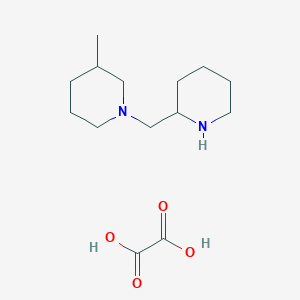
![4,7-dioxo-2-(piperidin-1-yl)-N-[3-(trifluoromethyl)phenyl]-3,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidine-5-carboxamide](/img/structure/B12628657.png)
![3-(2-Hydroxy-2-phenylpropyl)-2,3-dihydro-1H-benzo[e]isoindol-1-one](/img/structure/B12628665.png)
![N-[1-(4-bromophenyl)-2,5-dioxopyrrolidin-3-yl]-3-fluoro-N-[2-(4-methoxyphenyl)ethyl]benzamide](/img/structure/B12628677.png)
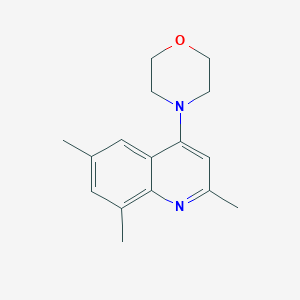
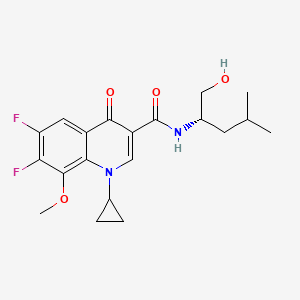
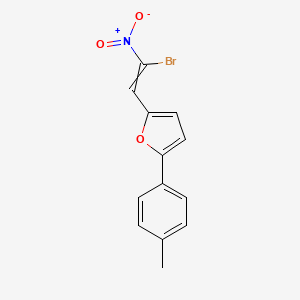
![1-{[4-(Benzyloxy)phenyl]methyl}-4-[2-(pyridin-2-yl)ethyl]piperazine](/img/structure/B12628693.png)
![5-Chloro-2-[(1S,2R)-2-phenylcyclopropyl]-1,2-thiazol-3(2H)-one](/img/structure/B12628696.png)

